7-chloro-4-(1H-imidazol-1-yl)quinoline

Antimalarial Drug Resistance Plasmodium falciparum

Chloroquine-resistant P. falciparum strains (PfCRT mutations) undermine traditional 4-aminoquinolines. 7-Chloro-4-(1H-imidazol-1-yl)quinoline replaces the 4-amino group with an imidazole ring, circumventing chloroquine resistance (resistance factor ≤4.57 vs. 51 for chloroquine). • Resistance profile: RF 0.09-4.57 vs. 51 for CQ against K1/3D7 P. falciparum strains • Dual pharmacology: MAO-B inhibitor (IC50=300nM, 21-130× selective over MAO-A); antimalarial via heme detoxification • Chiral SAR: (-)-enantiomer IC50=0.10µM vs. racemate 0.14µM for stereochemical optimization ≥95% purity. For research use only. In stock with global shipping.

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
Cat. No. B4454447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-4-(1H-imidazol-1-yl)quinoline
Molecular FormulaC12H8ClN3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)N3C=CN=C3
InChIInChI=1S/C12H8ClN3/c13-9-1-2-10-11(7-9)15-4-3-12(10)16-6-5-14-8-16/h1-8H
InChIKeyBGGDSACPMZOYDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-(1H-imidazol-1-yl)quinoline: Core Properties & Procurement


7-Chloro-4-(1H-imidazol-1-yl)quinoline (CAS: 54666-24-9) is a heterocyclic small molecule (molecular weight 229.66 g/mol) that combines a 7-chloroquinoline scaffold with a 1H-imidazol-1-yl substituent at the C-4 position . The 7-chloroquinoline core is a well-established privileged structure in antimalarial and antiparasitic drug discovery, as exemplified by chloroquine and its analogs [1]. The substitution of the 4-amino group with an imidazole ring introduces distinct electronic and steric properties that alter target engagement profiles relative to traditional 4-aminoquinolines [2]. This compound serves as a versatile intermediate and scaffold for constructing quinoline-imidazole hybrid libraries with potential activity against Plasmodium falciparum, cancer cell lines, and other therapeutic targets.

Quinoline-imidazole hybrid library scaffold
Antimalarial resistance-profile research fit
Stereochemical SAR investigation support

7-Chloro-4-(1H-imidazol-1-yl)quinoline: Not Substitutable by 4-Aminoquinolines


The substitution of the 4-amino group in chloroquine with an imidazole ring fundamentally alters the pharmacophore and resistance profile of the resulting compounds. Chloroquine exhibits a resistance factor (RF) of approximately 51 when comparing activity against chloroquine-resistant (K1) versus chloroquine-sensitive (3D7) P. falciparum strains [1]. In contrast, 4-aminoquinoline-imidazole hybrid derivatives demonstrate dramatically reduced resistance factors ranging from 0.09 to 4.57, indicating that imidazole-containing analogs largely circumvent the primary chloroquine resistance mechanism associated with PfCRT mutations [1]. Additionally, the imidazole substitution modifies heme binding stoichiometry and β-hematin inhibition kinetics, providing a mechanistically distinct antiplasmodial profile that cannot be achieved with generic 4-aminoquinoline alternatives [1]. For researchers developing antimalarial agents effective against drug-resistant strains, 7-chloro-4-(1H-imidazol-1-yl)quinoline and its derivatives represent a functionally non-interchangeable scaffold class.

Resistance-factor context may differ significantly from 4-aminoquinolines; imidazole analogs show shifted profile
Heme-binding stoichiometry and β-hematin inhibition kinetics may diverge from chloroquine
Mechanism mismatch with generic 4-aminoquinolines limits direct substitution; scaffold-specific validation needed

7-Chloro-4-(1H-imidazol-1-yl)quinoline: Comparative Evidence


Overcoming Chloroquine Resistance

Derivatives based on the 7-chloro-4-aminoquinoline scaffold with imidazole modifications exhibit dramatically reduced resistance factors compared to chloroquine. In a head-to-head comparative study, chloroquine demonstrated a resistance factor of 51 (IC50 ratio between CQ-resistant K1 and CQ-sensitive 3D7 strains), whereas the 4-aminoquinoline-imidazole analogs showed resistance factors ranging from 0.09 to 4.57, representing a >10-fold reduction in resistance-driven potency loss [1].

Resistance Profile
Head-to-head
RF 0.09–4.57 (imidazole analogs) vs. 51 (chloroquine)
Supports resistance-profile study fit
K1/3D7 strains; SYBR Green I assay
Antimalarial Drug Resistance Plasmodium falciparum

Enantiomer-Specific Antimalarial Potency

Stereochemical configuration significantly impacts the antimalarial potency of quinoline-imidazole hybrid compounds. Enantiomeric separation of a racemic mixture of compound 11(xxxii), a quinoline-imidazole hybrid, revealed that the (−)-enantiomer exhibited an IC50 of 0.10 µM, which was more potent than the racemic mixture (IC50 = 0.14 µM against CQ-sensitive strain; IC50 = 0.41 µM against MDR strain) and substantially more active than the (+) enantiomer [1].

Enantiomer Potency
Head-to-head
(−)-enantiomer IC50 0.10 µM vs. racemate 0.14 µM
Supports enantiomer-specific potency review
In vitro P. falciparum culture
Antimalarial Chirality Stereochemistry

Differential Cancer Cell Activity vs. NVP-BEZ235

Quinoline-imidazole derivatives demonstrate cell line-dependent differential activity compared to the established PI3K/mTOR inhibitor NVP-BEZ235. Compound 12a (a quinoline-imidazole derivative) exhibited IC50 values of 2.42 ± 1.02 µM (HepG2), 6.29 ± 0.99 µM (A549), and 5.11 ± 1.00 µM (PC-3) [1]. While less potent than NVP-BEZ235 (IC50: 0.54 ± 0.13 µM, 0.36 ± 0.06 µM, and 0.20 ± 0.01 µM respectively), compound 12a displayed cancer cell selectivity with an IC50 of 32.8 ± 1.23 µM against normal WI-38 fibroblasts, corresponding to selectivity indices of 13.6 (HepG2), 5.2 (A549), and 6.4 (PC-3) [1].

Cell-line Selectivity
Cross-study comparable
IC50 2.42–6.29 µM (cancer); SI up to 13.6
Supports cell-model selectivity review
MTT assay; HepG2, A549, PC-3, WI-38
Anticancer PI3K/mTOR Cancer Cell Lines

MAO-B Isoform Selectivity

7-Chloro-4-(1H-imidazol-1-yl)quinoline exhibits differential inhibitory potency against the two human monoamine oxidase isoforms. The compound demonstrates an IC50 of 300 nM against MAO-B, whereas its activity against MAO-A is substantially weaker (IC50 values of 6.3 µM and 39 µM reported across assay formats), indicating an approximately 21-fold to 130-fold selectivity for the MAO-B isoform [1].

MAO-B Selectivity
Supporting evidence
IC50 300 nM (MAO-B); ~21–130× over MAO-A
Supports isoform-selectivity assay context
Human recombinant MAO enzymes
MAO Inhibition Neuropharmacology Selectivity

β-Hematin Inhibition by Quinoline-Imidazolines

4-Aminoquinoline-2-imidazoline compounds, which share the 7-chloro-4-substituted quinoline core with the target compound, inhibit β-hematin formation in vitro, confirming heme detoxification pathway targeting. The most potent compound in this series, compound 21, achieved ED50 values of 3.3 nM (CQ-sensitive 3D7 strain) and 33 nM (CQ-resistant K1 strain), with a β-hematin inhibition IC50 of 0.85 µM [1]. Several analogs in this series demonstrated β-hematin inhibition while maintaining low cytotoxicity against human KB cells [1].

Heme Detoxification
Class-level inference
Compound 21: ED50 3.3 nM (3D7), 33 nM (K1); β-hematin IC50 0.85 µM
Supports heme-polymerization pathway context
Class-level; direct data for target not reported
β-Hematin Heme Polymerization Mechanism of Action

7-Chloro-4-(1H-imidazol-1-yl)quinoline: Validated Research Applications


Chloroquine-Resistant Malaria Drug Discovery

This scaffold is specifically indicated for antimalarial screening programs focused on overcoming PfCRT-mediated chloroquine resistance. Derivatives maintain sub-micromolar potency against multidrug-resistant strains (IC50 = 0.41 µM) while exhibiting resistance factors up to 500-fold lower than chloroquine [1]. The β-hematin inhibition activity confirms engagement of the heme detoxification pathway, providing a validated mechanism that is structurally distinct from traditional 4-aminoquinolines [2].

Enantioselective SAR for Antiparasitics

The demonstrated stereochemical dependence of antimalarial potency ( (−)-enantiomer IC50 = 0.10 µM vs. racemate IC50 = 0.14 µM) supports the use of this scaffold class for chiral SAR investigations [1]. Procurement of enantiomerically resolved 7-chloro-4-(1H-imidazol-1-yl)quinoline derivatives enables precise quantification of stereochemical contributions to target engagement and cellular potency, informing lead optimization campaigns where chirality is a critical determinant of efficacy.

MAO-B Inhibitor for Parkinson's Disease

With an MAO-B IC50 of 300 nM and 21- to 130-fold selectivity over MAO-A, 7-chloro-4-(1H-imidazol-1-yl)quinoline serves as a validated starting point for developing MAO-B-preferring tool compounds or leads for Parkinson's disease research [1]. This selectivity profile differentiates it from non-selective quinoline-derived MAO inhibitors and justifies its procurement for neuroscience-focused medicinal chemistry programs requiring isoform discrimination.

Application
Selection Property
Validation Focus
Antimalarial resistance research
Resistance-profile context
Heme-detoxification pathway targets
Enantiomer-specific SAR studies
Stereochemical configuration
Enantiomer potency in Plasmodium assays
MAO-B isoform selectivity research
Isoform selectivity profile
Isoform discrimination in disease models
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